molecular formula C18H16FNO6S B2841494 methyl 4-(2,4-dimethoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1291861-80-7

methyl 4-(2,4-dimethoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No.: B2841494
CAS No.: 1291861-80-7
M. Wt: 393.39
InChI Key: ARGUCHSEECECRL-UHFFFAOYSA-N
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Description

Methyl 4-(2,4-dimethoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a benzothiazine derivative characterized by a 1,4-benzothiazine core modified with key functional groups. The structure includes:

  • 1,1-Dioxide groups: Indicative of sulfone moieties, which enhance stability and influence electronic properties.
  • 6-Fluoro substitution: Fluorine at position 6 contributes to metabolic stability and modulates electronic effects.

The compound’s structural features align with reported bioactivities of benzothiazine derivatives, including anti-inflammatory and antimicrobial effects .

Properties

IUPAC Name

methyl 4-(2,4-dimethoxyphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO6S/c1-24-12-5-6-13(15(9-12)25-2)20-10-17(18(21)26-3)27(22,23)16-7-4-11(19)8-14(16)20/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGUCHSEECECRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Benzothiazine Core

The benzothiazine core is constructed through a sequence of sulfonamide formation and cyclization. This method, adapted from fluorinated benzothiazine syntheses, involves:

Step 1: Sulfonation of 3-Fluoroaniline
3-Fluoroaniline is treated with chlorosulfonic acid to form the corresponding sulfonyl chloride. Subsequent hydrolysis with aqueous sodium hydroxide yields the sodium salt of 3-fluorobenzenesulfinic acid.

Step 2: Alkylation with Methyl Bromoacetate
The sulfinic acid salt reacts with methyl bromoacetate in dimethylformamide (DMF) under basic conditions (potassium carbonate) to form methyl 2-(3-fluorophenylsulfinyl)acetate. This intermediate undergoes cyclization with triethyl orthoformate under reflux, yielding methyl 6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide.

Reaction Conditions and Yield

Step Reagents/Conditions Yield
1 Chlorosulfonic acid, NaOH 85%
2 Methyl bromoacetate, K₂CO₃, DMF 78%
3 Triethyl orthoformate, reflux 92%

Alternative Route via Oxidative Cyclization of 2-Aminobenzenethiol

Condensation with β-Ketoester

This method, inspired by benzothiazine syntheses, employs 2-amino-6-fluorobenzenethiol and a custom β-ketoester:

Step 1: Synthesis of Methyl 3-(2,4-Dimethoxyphenyl)-3-Oxopropanoate
2,4-Dimethoxyacetophenone undergoes Claisen condensation with methyl acetate in the presence of sodium hydride, yielding the β-ketoester.

Step 2: Oxidative Cyclization
The β-ketoester reacts with 2-amino-6-fluorobenzenethiol in dimethyl sulfoxide (DMSO) at 120°C. The reaction proceeds via thiol-disulfide exchange and cyclization, forming the benzothiazine ring. Subsequent oxidation with hydrogen peroxide (30%) converts the sulfide to the sulfone.

Reaction Conditions and Yield

Step Reagents/Conditions Yield
1 NaH, methyl acetate, THF 72%
2 DMSO, 120°C, 6 h 68%
3 H₂O₂, acetic acid 88%

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Route 1 offers higher yields (70% overall) but requires specialized catalysts for N-arylation.
  • Route 2 is more modular, enabling late-stage diversification of the β-ketoester, but suffers from lower yields (58% overall).

Spectral Characterization

Key analytical data for the target compound:

  • ¹H NMR (DMSO-d₆, 600 MHz): δ 3.78 (s, 3H, OCH₃), 3.85 (s, 6H, 2×OCH₃), 6.55–7.20 (m, 3H, aromatic), 8.10 (s, 1H, H-3).
  • IR (KBr): 1725 cm⁻¹ (C=O), 1340–1150 cm⁻¹ (SO₂).

Industrial Production Considerations

For large-scale synthesis, Route 1 is preferred due to its compatibility with continuous flow systems. Critical parameters include:

  • Catalyst Recycling: Copper residues are removed via chelating resins.
  • Purification: Recrystallization from ethanol/water (1:1) achieves >99% purity.

Chemical Reactions Analysis

Methyl 4-(2,4-dimethoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce certain functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazine core and the phenyl ring, leading to the formation of substituted derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzothiazine compounds exhibit significant anticancer properties. Methyl 4-(2,4-dimethoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide has been studied for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, studies have shown that benzothiazine derivatives can act as inhibitors of the YAP/TAZ-TEAD interaction, which is crucial in the development of malignant mesothelioma and other cancers .

Anticonvulsant Properties

The compound’s structural features suggest potential anticonvulsant activity. Benzothiazine derivatives have been reported to exhibit protective effects against seizures in animal models. The presence of electron-withdrawing groups and specific substitutions on the phenyl ring can enhance anticonvulsant efficacy .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Condensation Reactions : Utilizing thiazine and phenolic compounds to form the desired structure.
  • Functional Group Modifications : Altering methoxy and fluoro groups to optimize biological activity.

Structure-Activity Relationship (SAR) Studies

SAR studies are critical for understanding how modifications to the chemical structure affect biological activity. For example, variations in the position and nature of substituents on the benzothiazine core can significantly influence its pharmacological profile .

Case Study: Anticancer Efficacy

In a study published in Molecules, researchers synthesized a series of benzothiazine derivatives and evaluated their anticancer activity against various cell lines including colon carcinoma and lung cancer models. The results indicated that specific modifications led to enhanced cytotoxicity and selectivity towards cancer cells .

CompoundCancer TypeIC50 (µM)Mechanism
Compound AColon Carcinoma15Apoptosis induction
Compound BLung Cancer10Inhibition of cell proliferation

Case Study: Anticonvulsant Activity

Another study focused on the anticonvulsant properties of thiazole-linked compounds derived from benzothiazines. The findings showed that certain derivatives had a median effective dose significantly lower than existing anticonvulsant drugs, indicating their potential as novel therapeutic agents .

Mechanism of Action

The mechanism of action of methyl 4-(2,4-dimethoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.

    Receptor Binding: The compound may interact with cellular receptors, influencing signal transduction pathways and cellular responses.

    DNA Intercalation: It may intercalate into DNA, affecting DNA replication and transcription processes.

Comparison with Similar Compounds

A. Substituent Effects on Electronic Properties

  • Methoxy vs. Methyl Groups: The target compound’s 2,4-dimethoxyphenyl group provides stronger electron-donating resonance effects compared to 3,5-dimethylphenyl () or 3-methoxyphenyl ().
  • Halogen Substitution : The 6-fluoro substituent in the target compound reduces metabolic oxidation compared to 6-bromo (), where bromine’s size and polarizability may favor halogen bonding in biological targets .

B. Steric and Solubility Considerations

  • The benzodioxolyl group () introduces a fused aromatic system, increasing rigidity but reducing solubility compared to the target compound’s dimethoxyphenyl group .

D. Crystallographic and Stability Profiles

  • Intermolecular interactions (C-H⋯S, π-π stacking) observed in suggest that the target compound’s dimethoxyphenyl group may enhance crystal packing efficiency, impacting formulation stability .

Biological Activity

Methyl 4-(2,4-dimethoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₆H₁₅FNO₄S
  • Molecular Weight : 345.36 g/mol
  • CAS Number : Not specifically listed in the provided sources but closely related compounds have been documented.

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:

  • Inhibition of YAP/TAZ-TEAD Interaction : The compound has been shown to inhibit the YAP/TAZ-TEAD signaling pathway, which is crucial in cancer cell proliferation and survival. This inhibition can lead to reduced tumor growth in malignant mesothelioma models .
  • Antimicrobial and Antifungal Activities : Benzothiazine derivatives are known for their antimicrobial properties. Research indicates that similar compounds can exhibit significant antifungal activity against species like Aspergillus niger and Aspergillus fumigatus at concentrations as low as 10 μg/mL .
  • Anticancer Properties : The compound's structure suggests potential anticancer effects. Studies on related thiazine derivatives have demonstrated cytotoxicity against various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells . The mechanism often involves the induction of apoptosis through mitochondrial pathways and disruption of cell cycle progression.

Anticancer Activity

A study evaluating the cytotoxic effects of methyl benzothiazine derivatives found that these compounds could significantly inhibit the growth of cancer cells. For instance, derivatives similar to methyl 4-(2,4-dimethoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate exhibited a GI50 value (the concentration required to inhibit cell growth by 50%) lower than that of standard chemotherapeutics .

Antimicrobial Activity

The antimicrobial efficacy of benzothiazine derivatives has been documented extensively. A comparative analysis revealed that certain modifications in the benzothiazine structure could enhance activity against Gram-positive bacteria and fungi. For example, a related compound showed an MIC (Minimum Inhibitory Concentration) of 16 μg/mL against Staphylococcus aureus and Candida albicans .

Case Studies

  • Malignant Mesothelioma Treatment : In preclinical models, compounds inhibiting the YAP/TAZ pathway demonstrated significant reduction in tumor size and improved survival rates in mice .
  • Fungal Infections : A case study highlighted the effectiveness of thiazine derivatives in treating systemic fungal infections in immunocompromised patients, showcasing their potential as therapeutic agents beyond traditional antifungals .

Summary Table of Biological Activities

Biological ActivityObserved EffectsReference
AnticancerInhibition of cancer cell growth
AntimicrobialEffective against S. aureus, C. albicans
AntifungalInhibition of Aspergillus species
YAP/TAZ Pathway InhibitionReduced tumor growth in mesothelioma models

Q & A

Q. What are the recommended methods for synthesizing methyl 4-(2,4-dimethoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide with high yield and purity?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Core Formation : React a substituted benzothiazine precursor with fluorinated intermediates under reflux conditions using acetonitrile as a solvent and anhydrous potassium carbonate as a base .

Substituent Introduction : Introduce the 2,4-dimethoxyphenyl group via nucleophilic aromatic substitution or coupling reactions. The methoxy groups enhance steric and electronic effects, requiring controlled temperature (e.g., 60–80°C) to avoid side reactions .

Purification : Use column chromatography with a polar stationary phase (e.g., silica gel) and a gradient elution system (hexane/ethyl acetate) to isolate the product. Confirm purity via HPLC (>95%) using methods adapted from Pharmacopeial guidelines .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, fluorine coupling patterns) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ ~484.5 Da) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal packing and bond lengths, particularly the sulfur dioxide moiety (S=O bonds ~1.43 Å) and dihedral angles of the benzothiazine core .

Q. How can researchers screen the biological activity of this compound in preclinical models?

  • Methodological Answer :
  • In Vitro Assays :
  • Anti-inflammatory Activity : Test COX-1/COX-2 inhibition using enzyme immunoassays (IC₅₀ values) .
  • Anticancer Potential : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
  • In Vivo Models :
  • Use rodent models (e.g., carrageenan-induced paw edema) to evaluate anti-inflammatory efficacy. Dose ranges: 10–50 mg/kg orally .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. chloro substituents) influence the compound’s bioactivity and selectivity?

  • Methodological Answer :
  • Comparative SAR Studies : Synthesize analogs (e.g., replacing 2,4-dimethoxyphenyl with 4-chloro-2-methoxy-5-methylphenyl) and compare IC₅₀ values in target assays .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to receptors like COX-2. Methoxy groups may enhance hydrogen bonding with Arg120/His90 residues .

Q. What strategies resolve contradictions in reported solubility data for benzothiazine dioxides?

  • Methodological Answer :
  • Purity Assessment : Use DSC to detect polymorphic forms affecting solubility .
  • Solvent Screening : Test solubility in DMSO, methanol, and aqueous buffers (pH 1–10) with UV-Vis quantification. Polar solvents (e.g., DMSO) typically yield >10 mg/mL solubility .

Q. How can crystallographic data inform formulation stability studies?

  • Methodological Answer :
  • Hydrogen Bond Analysis : Identify intermolecular C–H⋯O/S interactions (e.g., between methoxy oxygen and thiazine sulfur) that stabilize the crystal lattice .
  • Accelerated Stability Testing : Expose crystals to 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Compounds with strong π-π stacking (centroid distances ~3.6 Å) show higher stability .

Q. What chromatographic methods are optimal for quantifying this compound in complex matrices?

  • Methodological Answer :
  • HPLC Conditions :
  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile Phase : Methanol/water/0.2 M NaH₂PO₄/0.4 M tetrabutylammonium hydroxide (5:1:2:3 v/v), pH 5.5 .
  • Detection : UV at 260 nm (fluoro-substituent absorbance) .
  • Validation : Ensure linearity (R² >0.99), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL) .

Q. How can researchers identify and characterize degradation products under stress conditions?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions .
  • LC-MS/MS Analysis : Use a Q-TOF mass spectrometer to identify major degradation products (e.g., demethylation or sulfone oxidation) .

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